molecular formula C5HN3O B597732 4,5-Isoxazoledicarbonitrile CAS No. 1256633-32-5

4,5-Isoxazoledicarbonitrile

Cat. No.: B597732
CAS No.: 1256633-32-5
M. Wt: 119.083
InChI Key: MHAFXALZGJGCFW-UHFFFAOYSA-N
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Description

4,5-Isoxazoledicarbonitrile is a heterocyclic compound featuring a five-membered isoxazole ring substituted with two cyano (-CN) groups at the 4- and 5-positions. Its molecular structure is characterized by the presence of one oxygen and one nitrogen atom within the aromatic ring, which confers unique electronic and reactivity properties. However, discrepancies exist in the literature regarding its nomenclature and molecular formula. For instance, lists "this compound" as an alternative name for 1,4-Dihydroxy-2-butanone (C₄H₈O₃), which contradicts the expected structure of an isoxazole derivative with two nitrile groups . This inconsistency underscores the need for careful verification of chemical identifiers.

Properties

IUPAC Name

1,2-oxazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HN3O/c6-1-4-3-8-9-5(4)2-7/h3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAFXALZGJGCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NOC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101310110
Record name 4,5-Isoxazoledicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256633-32-5
Record name 4,5-Isoxazoledicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Isoxazoledicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101310110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Isoxazoledicarbonitrile typically involves metal-free synthetic routes, which are preferred due to their eco-friendly nature . One common method is the [3+2] cycloaddition reaction of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further oxidized to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-Isoxazoledicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles depending on the desired product

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further utilized in different applications .

Scientific Research Applications

4,5-Isoxazoledicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4,5-Isoxazoledicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit enzymes such as Hsp90 and HDAC6, which are involved in various cellular processes . The compound’s ability to bind to these targets and modulate their activity makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 4,5-Isoxazoledicarbonitrile with structurally related heterocyclic dinitriles:

Compound Molecular Formula CAS Number Key Features
This compound C₅H₂N₂O (theoretical) Not explicitly listed Isoxazole core with two nitriles; potential synthetic utility in medicinal chemistry.
4,5-Imidazoledicarbonitrile C₅H₂N₄ 1122-28-7 Imidazole core with two nitriles; used in coordination chemistry and catalysis .
3,5-Dichloro-4-isothiazolecarbonitrile C₄Cl₂N₂S Not explicitly listed Chlorinated isothiazole derivative; precursor for sulfides and kinase inhibitors .

Physicochemical Properties

Property This compound 4,5-Imidazoledicarbonitrile 3,5-Dichloro-4-isothiazolecarbonitrile
Aromatic Ring Isoxazole (O, N) Imidazole (2N) Isothiazole (S, N)
Electron Density Moderate (O reduces ring basicity) High (N-rich) Low (S and Cl withdraw electrons)
Thermal Stability Likely moderate High High (due to halogenation)

Key Research Findings

  • Isothiazolecarbonitriles : The patent literature describes the formation of 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) via sodium thiocyanate-mediated coupling, though yields and characterization data are lacking . This contrasts with imidazole derivatives, where detailed spectroscopic data (e.g., IR, NMR) are often reported .
  • Medicinal Potential: While this compound lacks direct therapeutic studies, related nitrile-containing heterocycles like AIM4 (an acridine derivative) demonstrate inhibition of protein aggregation in neurodegenerative diseases .

Biological Activity

4,5-Isoxazoledicarbonitrile is a compound belonging to the isoxazole family, characterized by its unique structure and various biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound can be synthesized using various methods, including cyclization reactions involving nitriles and hydroxylamine derivatives. The general synthetic pathway involves the reaction of a suitable dicarbonyl compound with hydroxylamine to form an isoxazole ring, followed by further modifications to introduce cyano groups.

Biological Activity

The biological activity of this compound has been studied extensively in recent years. Key areas of research include:

  • Antimicrobial Activity : Several studies have reported that derivatives of isoxazoles exhibit significant antimicrobial properties. For instance, compounds containing the isoxazole moiety have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro testing has demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) that are comparable to or better than traditional antibiotics .
  • Anti-inflammatory Properties : Isoxazole derivatives have been evaluated for their anti-inflammatory effects. A notable study indicated that certain isoxazoles could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds exhibiting dual inhibition of COX-1 and COX-2 were particularly promising, showing reduced inflammatory responses in animal models compared to standard anti-inflammatory drugs like ibuprofen .
  • Antioxidant Activity : The antioxidant potential of this compound has also been investigated. Studies have shown that certain derivatives can scavenge free radicals effectively, with IC50 values indicating their potency in inhibiting oxidative stress markers such as DPPH and ABTS radicals. This suggests potential applications in preventing oxidative damage in biological systems .

Case Studies and Research Findings

Several case studies highlight the diverse biological activities associated with this compound:

  • Antimicrobial Testing : A study synthesized various isoxazole derivatives and tested them against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that specific compounds exhibited significant antibacterial activity with MIC values ranging from 10 to 50 µg/mL .
    CompoundBacterial StrainMIC (µg/mL)
    AStaphylococcus aureus20
    BEscherichia coli30
    CBacillus cereus15
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory effects of a specific isoxazole derivative. The compound was administered in a rat model of paw edema, resulting in a significant reduction in swelling compared to the control group (p < 0.05). The compound's ability to inhibit COX-2 was confirmed through enzyme assays .
  • Antioxidant Evaluation : Research evaluating the antioxidant properties of various isoxazole compounds revealed that one derivative had an IC50 value of 0.07 mg/mL against DPPH radicals, indicating strong scavenging activity compared to standard antioxidants like ascorbic acid .
    CompoundDPPH IC50 (mg/mL)
    Isoxazole A0.07 ± 0.004
    Ascorbic Acid1.7 ± 0.002

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